![molecular formula C30H32N2O2 B14505247 N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-94-7](/img/structure/B14505247.png)
N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene groups through oxygen atoms, and terminated with aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of hexane-1,6-diol with 4-nitrophenol to form the intermediate hexane-1,6-diylbis(oxy-4-nitrobenzene). This intermediate is then reduced to hexane-1,6-diylbis(oxy-4-aminobenzene) using a reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline can undergo various chemical reactions, including:
Oxidation: The aniline groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in the intermediate can be reduced to amines.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
Oxidation: Nitro derivatives of the phenylene rings.
Reduction: Amino derivatives of the phenylene rings.
Substitution: Halogenated or nitrated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its functional groups. The phenylene rings can participate in π-π interactions, while the aniline groups can act as nucleophiles in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Octane-1,8-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline
Uniqueness
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of both ether and aniline functional groups. This combination imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
62895-94-7 |
|---|---|
Molekularformel |
C30H32N2O2 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
4-[6-(4-anilinophenoxy)hexoxy]-N-phenylaniline |
InChI |
InChI=1S/C30H32N2O2/c1(9-23-33-29-19-15-27(16-20-29)31-25-11-5-3-6-12-25)2-10-24-34-30-21-17-28(18-22-30)32-26-13-7-4-8-14-26/h3-8,11-22,31-32H,1-2,9-10,23-24H2 |
InChI-Schlüssel |
OTPOBLTVXIGCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


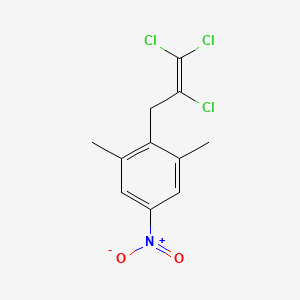
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
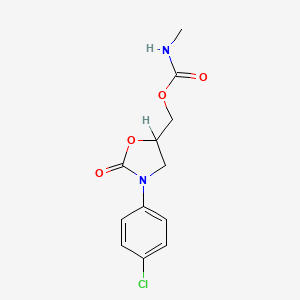
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

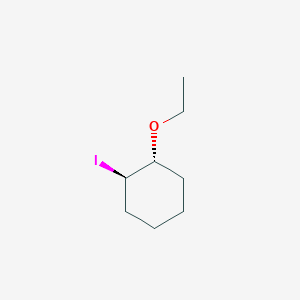
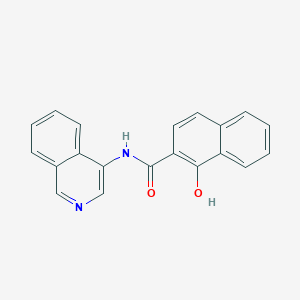

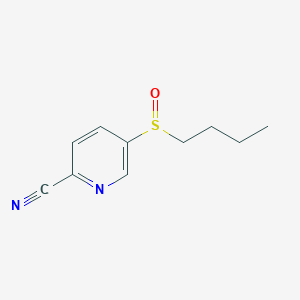
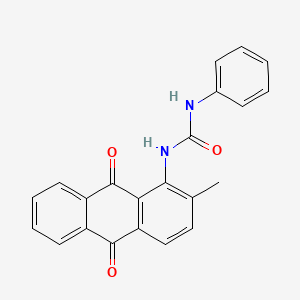
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
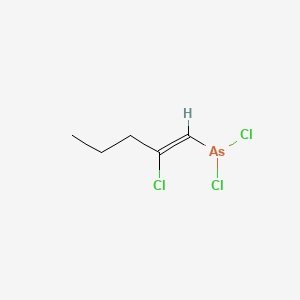
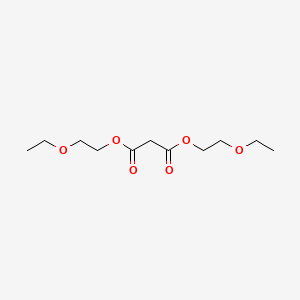
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
